2-De(dimethylamino)-2-vinyl Dimetindene is a chemical compound that belongs to the class of dimethylamino-substituted vinyl derivatives. It is primarily recognized for its potential applications in pharmaceutical formulations, particularly in the development of drugs with enhanced bioavailability and stability. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, including multi-step synthetic routes that often involve the manipulation of vinyl and dimethylamino groups. The synthesis of this compound has been explored in several academic and industrial research contexts, emphasizing its relevance in drug development.
2-De(dimethylamino)-2-vinyl Dimetindene can be classified as an organic compound with the following characteristics:
The synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene typically involves the following steps:
The synthetic route may vary based on the desired yield and purity of the final product. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the efficiency and outcome of the synthesis.
The molecular structure of 2-De(dimethylamino)-2-vinyl Dimetindene can be represented as follows:
The compound's structural representation reveals:
2-De(dimethylamino)-2-vinyl Dimetindene participates in various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with specific functions.
The mechanism of action for 2-De(dimethylamino)-2-vinyl Dimetindene is primarily related to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit varying degrees of efficacy based on their interaction profiles with target receptors.
2-De(dimethylamino)-2-vinyl Dimetindene has several applications in scientific research:
2-De(dimethylamino)-2-vinyl dimetindene represents a structurally modified derivative within the dimetindene pharmacophore family, a class of compounds historically significant in histamine receptor research. This specific analogue, chemically designated as 2-[(1RS)-1-(2-ethenyl-1H-Inden-3-yl)ethyl]pyridine (CAS: 1346597-95-2, Molecular Formula: C₁₈H₁₇N, MW: 247.33 g/mol), emerges from strategic alterations to the parent compound dimetindene's molecular architecture [10]. Unlike clinically deployed antihistamines, this derivative serves primarily as a chemical tool for probing structure-activity relationships (SAR), particularly concerning H₁ receptor antagonism and selectivity profiles against muscarinic receptors. Its structural hallmark—replacement of the dimethylaminoethyl side chain with a vinyl group—creates a distinct electronic and steric profile, enabling researchers to dissect the pharmacophoric essentials required for histamine receptor blockade while minimizing off-target interactions [1] [6]. Within medicinal chemistry, it exemplifies the deliberate molecular dissection approach to optimize lead compounds like dimetindene, which itself is a first-generation antihistamine with notable M₂ muscarinic receptor antagonism [1] [4].
The discovery trajectory of 2-de(dimethylamino)-2-vinyl dimetindene is intrinsically linked to the optimization efforts surrounding the dimetindene scaffold (Figure 1). Dimetindene itself was patented in 1958 and entered medical use by 1960 as a potent H₁ antagonist marketed under brands like Fenistil® [4] [6]. Early pharmacological characterization revealed that while dimetindene exhibited high H₁ antagonistic potency (pKᵢ ~7.16), it also demonstrated significant affinity for muscarinic receptors, particularly the M₂ subtype ((S)-dimetindene pKᵢ(M₂) = 7.78) [1]. This promiscuity spurred efforts in the late 20th and early 21st centuries to develop analogues with improved selectivity.
Table 1: Key Milestones in Dimetindene Analogues Development
Time Period | Development Focus | Key Compounds/Surrogates | Research Outcome |
---|---|---|---|
1958-1960 | Parent Compound Optimization | Dimetindene (Base/Maleate) | Marketed H₁ antagonist with noted anticholinergic effects [4] [6] |
1990s-2000s | SAR Studies for Selectivity | Diisopropyl analogue 19; Fluoroethyl derivative 20 | Improved M₂ selectivity over H₁ [1] |
Post-2010 | Impurity Profiling & Synthetic Byproducts | 2-De(dimethylamino)-2-vinyl dimetindene | Identified as synthetic impurity/metabolite; SAR tool for minimum pharmacophore [10] |
The vinyl derivative emerged not as a primary drug candidate but as a synthetic intermediate or degradation product during the manufacturing or metabolic processing of dimetindene. Its identification and isolation (circa 2010s) provided critical insights:
The dimetindene pharmacophore comprises a 1H-indene core substituted at position 3 with a 1-pyridin-2-ylethyl moiety and at position 2 with various side chains critical for receptor interaction (Figure 2). Systematic modifications have yielded derivatives with diverse receptor selectivity profiles:
Table 2: Structural Comparison of Key Dimetindene Analogues
Compound | R Group at Indene-2-Position | Key Structural Features | Molecular Weight (g/mol) | Log P* (Predicted) |
---|---|---|---|---|
Dimetindene (Parent) | -CH₂CH₂N(CH₃)₂ | Tertiary amine, flexible linker | 292.42 [6] | ~3.5 |
(S)-(+)-Dimetindene | -CH₂CH₂N(CH₃)₂ | Chiral center (S-configuration) | 292.42 | ~3.5 |
Diisopropyl Analogue 19 | -CH(CH₃)₂ | Branched alkyl, reduced basicity | Lower than parent [1] | Higher |
Fluoroethyl Derivative 20 | -CH₂CH₂F | Electronegative fluorine, reduced basicity | ~Similar to parent [1] | Moderate increase |
Dimethylaminomethylene 31 | -CH=N⁺(CH₃)₂ | Imine/quaternary-like charge | Higher than parent [1] | Lower |
2-De(dimethylamino)-2-vinyl Dimetindene | -CH=CH₂ | Planar vinyl, no basic nitrogen | 247.33 [10] | ~2.8-3.0 |
Key structural distinctions of 2-de(dimethylamino)-2-vinyl dimetindene:
Histamine H₁ receptors are G-protein coupled receptors (GPCRs) predominantly expressed in smooth muscle, endothelium, and the central nervous system. Activation by histamine (released from mast cells/basophils during allergic reactions) triggers Gq/11-mediated signaling, leading to inositol trisphosphate (IP₃) formation, intracellular calcium mobilization, and classic allergic symptoms: vasodilation, increased vascular permeability, bronchoconstriction, pruritus, and pain [3] [5]. Antagonists like dimetindene competitively block histamine binding, preventing G-protein activation.
Table 3: Receptor Binding Profile of Dimetindene vs. Key Analogues
Compound | H₁ Receptor pKᵢ/pA₂ | M₂ Muscarinic Receptor pKᵢ/pA₂ | H₁ Selectivity over M₂ | Mechanistic Implications |
---|---|---|---|---|
(S)-(+)-Dimetindene | 7.16 / 7.48 [1] | 7.78 [1] | ~6-fold (M₂>H₁) | Balanced H₁/M₂ affinity limits allergy specificity |
Diisopropyl Analogue 19 | ~5.61 [1] | 7.37 [1] | >275-fold (M₂>>H₁) | Optimized for M₂ selectivity; weak H₁ blocker |
2-De(dimethylamino)-2-vinyl Dimetindene | Drastically reduced | Negligible | Not applicable | Confirms cationic amine necessity for H₁ binding |
The significance of 2-de(dimethylamino)-2-vinyl dimetindene in H₁ antagonist research lies in its negative pharmacological characteristics, which provide critical SAR insights:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: